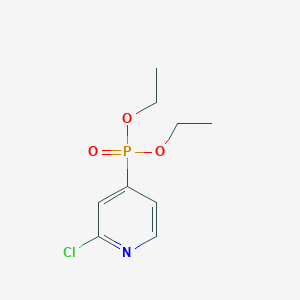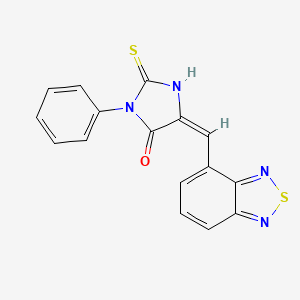
Diethyl (2-Chloro-4-pyridyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-Chloro-4-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chloro-4-pyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-Chloro-4-pyridyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-4-pyridine under suitable conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-Chloro-4-pyridyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) solutions
Major Products Formed
Substitution Products: Amino or thiol-substituted pyridyl phosphonates
Oxidation Products: Phosphonic acids
Reduction Products: Phosphine derivatives
Hydrolysis Products: Phosphonic acid derivatives
Scientific Research Applications
Diethyl (2-Chloro-4-pyridyl)phosphonate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of drugs targeting specific enzymes and receptors.
Industrial Applications: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of diethyl (2-chloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target molecule. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with phosphorylation processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-Aminoethyl)phosphonate: Similar structure but with an amino group instead of a chloro group.
Diethyl (2-Pyridyl)phosphonate: Lacks the chloro substituent on the pyridyl ring.
Diethyl (4-Chlorophenyl)phosphonate: Contains a phenyl ring instead of a pyridyl ring.
Uniqueness
Diethyl (2-Chloro-4-pyridyl)phosphonate is unique due to the presence of both a chloro substituent and a pyridyl ring, which confer distinct reactivity and interaction profiles compared to other phosphonate compounds. This combination allows for specific applications in organic synthesis and medicinal chemistry that are not achievable with other similar compounds .
Properties
Molecular Formula |
C9H13ClNO3P |
|---|---|
Molecular Weight |
249.63 g/mol |
IUPAC Name |
2-chloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
RPKUGJWNOWISIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=NC=C1)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)









![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)

